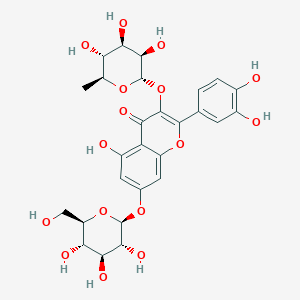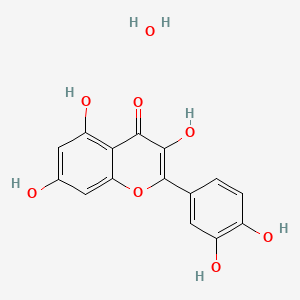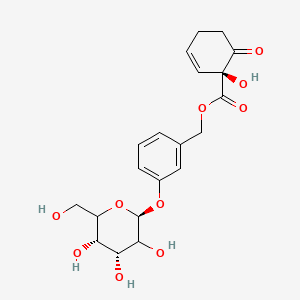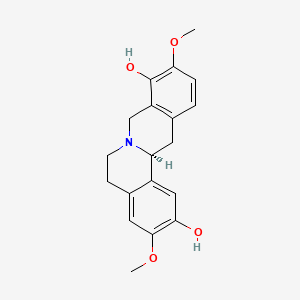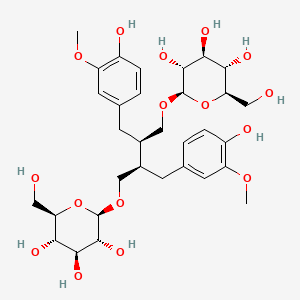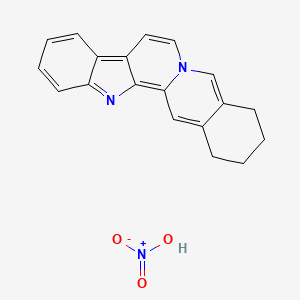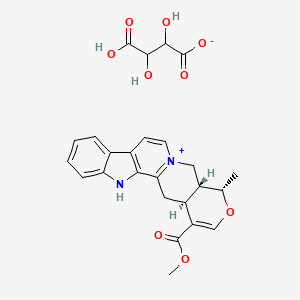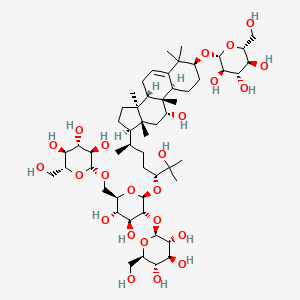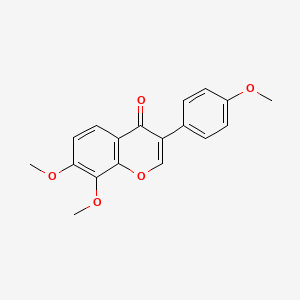
7,8,4'-Trimethoxyisoflavone
Overview
Description
7,8,4’-Trimethoxyisoflavone is a type of isoflavone . Isoflavones are a class of organic compounds and a type of phytoestrogens, which are plant-derived compounds with estrogenic activity .
Synthesis Analysis
The synthesis of 8-substituted odoratine derivatives, which are structurally similar to 7,8,4’-Trimethoxyisoflavone, involves key steps such as site selective bromination reaction followed by Suzuki coupling reaction .Molecular Structure Analysis
The molecular formula of 7,8,4’-Trimethoxyisoflavone is C18H16O5 . Its average mass is 312.317 Da and its monoisotopic mass is 312.099762 Da .Chemical Reactions Analysis
The utilization of isoflavones and flavonoids as substrates by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions has been described .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8,4’-Trimethoxyisoflavone include a melting point of 176-178°C . Its molecular weight is 312.32 .Scientific Research Applications
Antiurolithiatic Activity: Research demonstrated the potential of compounds similar to 7,8,4'-Trimethoxyisoflavone in reducing urinary stone size and increasing urine volume in rats, suggesting possible applications in treating kidney stones (R. Pérez G. et al., 2000).
Isolation from Natural Sources: Studies have isolated 7,8,4'-Trimethoxyisoflavone and similar compounds from various plants, such as Bowdichia virgilioides, indicating their presence in natural sources and potential for various applications (Débora B. F. Juck et al., 2006).
Biotransformation and Microbial Interaction: Research on the microbial and enzymatic platforms for the production of pharmaceuticals highlights the significance of isoflavonoid oxidation, including compounds like 7,8,4'-Trimethoxyisoflavone, for creating active antioxidants (C. Roh, 2013).
Metabolism by Human Intestinal Bacteria: A study investigated the metabolism of polymethoxyflavones (PMFs) by human intestinal bacteria, which could influence the bioavailability and efficacy of these compounds in the human body (Mihyang Kim et al., 2014).
Antiviral Activity: A flavone structurally similar to 7,8,4'-Trimethoxyisoflavone exhibited inhibitory effects on various viruses, suggesting potential applications in antiviral therapies (K. Hayashi et al., 1997).
Computational and Docking Studies: Computational methods have been used to study the binding and therapeutic potential of similar flavonoids, which could inform the development of new drugs based on these compounds (D. Rana et al., 2018).
Future Directions
properties
IUPAC Name |
7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-17-13(16(14)19)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCBRQLDFFZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,4'-Trimethoxyisoflavone | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



